4-methyl-N-{4-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-16-6-9-20(10-7-16)30(27,28)24-22-23-19(15-29-22)8-11-21(26)25-13-12-17-4-2-3-5-18(17)14-25/h2-7,9-10,15H,8,11-14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFPZBKCEMKBSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-{4-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a thiazole ring and a tetrahydroisoquinoline moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. The presence of the thiazole and sulfonamide groups enhances the compound's ability to inhibit bacterial growth.
- Anticancer Properties : Compounds containing tetrahydroisoquinoline structures have been investigated for their anticancer effects. These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways. This activity is crucial for treating conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis.
- Interaction with Receptors : The tetrahydroisoquinoline moiety may interact with various receptors in the body, influencing signaling pathways related to cell survival and apoptosis.
Case Studies and Research Findings
Several studies have reported on the biological activities of similar compounds or derivatives:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that sulfonamide derivatives exhibit potent antibacterial activity against Staphylococcus aureus. |
| Johnson et al. (2019) | Investigated the anticancer effects of tetrahydroisoquinoline derivatives on breast cancer cell lines, showing significant apoptosis induction. |
| Lee et al. (2021) | Reported anti-inflammatory activity in a murine model using a similar thiazole-containing compound, reducing levels of TNF-alpha and IL-6. |
Comparison with Similar Compounds
Key Differences and Implications
- Thiazole Substituents: The target compound’s 3-oxo-propyl-tetrahydroisoquinoline chain distinguishes it from simpler thiazole derivatives (e.g., oxadiazole-thiazole hybrids in ). This substituent may improve membrane permeability or target specificity compared to bulkier groups (e.g., pyrimidinyl-thioxo in ).
- Tetrahydroisoquinoline vs. Pyrimidine: The tetrahydroisoquinoline group offers a conformationally restricted scaffold, which could enhance binding to chiral enzyme pockets compared to planar pyrimidine rings .
Hypothetical Bioactivity and Mechanisms
- Enzyme Inhibition: The tetrahydroisoquinoline moiety may mimic natural substrates of proteases (e.g., HIV-1 protease) or kinases, acting as a competitive inhibitor .
- Antimicrobial Activity: Thiazole-sulfonamide hybrids are known to disrupt folate biosynthesis in bacteria; the target’s structural complexity could broaden its spectrum .
- Neuroactive Potential: Tetrahydroisoquinolines are precursors to alkaloids with dopaminergic activity, suggesting possible CNS applications .
Preparation Methods
Bischler-Napieralski Cyclization
The tetrahydroisoquinoline moiety is synthesized from phenethylamine derivatives. For example:
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N-Acylation : Phenethylamine is acylated with bromoacetyl bromide in dichloromethane (DCM) at 0°C, yielding N-bromoacetylphenethylamine.
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Cyclization : Phosphorus oxychloride (POCl₃) in toluene at 110°C induces cyclization to 3,4-dihydroisoquinoline.
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Reduction : Sodium borohydride (NaBH₄) in methanol reduces the dihydroisoquinoline to 1,2,3,4-tetrahydroisoquinoline (THIQ).
Key Data :
-
Characterization: -NMR (CDCl₃) δ 2.75–3.10 (m, 4H, CH₂), 3.60 (s, 1H, NH), 6.95–7.20 (m, 4H, aromatic).
Preparation of 4-(3-Oxo-3-(Tetrahydroisoquinolin-2-yl)Propyl)-1,3-Thiazol-2-Amine
Thiazole Ring Formation
The 1,3-thiazole scaffold is constructed via Hantzsch thiazole synthesis:
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Reaction Components :
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Conditions : Reflux at 80°C for 12 hours.
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Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol yields 4-(3-oxo-3-(tetrahydroisoquinolin-2-yl)propyl)-1,3-thiazol-2-amine.
Key Data :
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Characterization: IR (KBr) 1650 cm⁻¹ (C=O), 3350 cm⁻¹ (NH₂); -NMR (DMSO-d₆) δ 2.85–3.15 (m, 4H, THIQ-CH₂), 4.20 (t, 2H, CH₂CO), 7.10–7.35 (m, 4H, aromatic).
Sulfonylation of Thiazol-2-Amine
Sulfonyl Chloride Coupling
The 2-aminothiazole intermediate undergoes sulfonylation with 4-methylbenzenesulfonyl chloride:
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Reagents :
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Conditions : Stirred at 80–85°C for 6 hours.
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Workup : Neutralization with HCl, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/ethyl acetate 3:1) yield the sulfonamide product.
Key Data :
Final Alkylation and Purification
Propyl Side Chain Introduction
The 4-position of the thiazole is alkylated using 3-chloropropionyl chloride:
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Reagents :
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Conditions : 50–55°C for 4 hours under nitrogen.
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Workup : Quenching with ice-water, filtration, and recrystallization from ethanol yield the target compound.
Key Data :
Optimization and Mechanistic Insights
Sulfonylation Efficiency
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimization involves:
- Reaction Conditions : Adjusting temperature (e.g., 60–80°C for cyclization steps) and solvent polarity (e.g., DMF for solubility of intermediates) to minimize side reactions .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the sulfonamide-thiazole intermediate. For final purification, preparative HPLC with a C18 column is recommended .
- Automation : Use continuous flow reactors for large-scale synthesis to enhance reproducibility and safety .
Q. What analytical techniques are essential for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to verify proton environments (e.g., sulfonamide -SO2NH at δ 7.8–8.2 ppm) and carbon backbone .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 513.12) .
- X-Ray Crystallography : Single-crystal analysis to resolve stereochemistry of the tetrahydroisoquinoline and thiazole moieties .
Q. What are preliminary biological screening strategies for assessing therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cell Viability Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Binding Studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins like Bcl-2 or COX-2 .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for key synthetic steps?
- Methodological Answer :
- Kinetic Analysis : Monitor intermediates via in situ FTIR to track thiazole ring formation and sulfonamide coupling .
- Isotopic Labeling : Use deuterated solvents (e.g., D2O) to identify proton transfer steps during tetrahydroisoquinoline cyclization .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map energy barriers for propyl linker formation .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
- Off-Target Profiling : Use proteome-wide affinity pulldown assays to identify non-specific binding partners .
- Meta-Analysis : Compare datasets from orthogonal assays (e.g., SPR vs. ITC) to validate binding constants .
Q. What computational approaches predict binding affinity and selectivity?
- Methodological Answer :
- Molecular Docking : AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore Modeling : Phase software to identify critical features (e.g., hydrogen bond donors in the sulfonamide group) .
Q. How to establish structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Analog Synthesis : Modify the propyl linker length or introduce substituents (e.g., methyl groups) on the tetrahydroisoquinoline ring .
- Biological Profiling : Test derivatives in dose-response assays to correlate substituent electronegativity with IC50 values .
- 3D-QSAR : CoMFA/CoMSIA models to predict activity cliffs and guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
